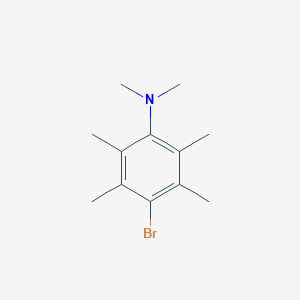
4-bromo-N,N,2,3,5,6-hexamethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N,N,2,3,5,6-hexamethylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the phenyl ring is substituted with bromine and four methyl groups, and the nitrogen atom is bonded to two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of 4-bromo-2,3,5,6-tetramethylaniline with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to efficient production of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
4-bromo-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding tetramethylphenylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetramethylphenylamine. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
科学研究应用
4-bromo-N,N,2,3,5,6-hexamethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-bromo-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
相似化合物的比较
Similar Compounds
4-Bromo-2,3,5,6-tetramethylaniline: This compound is structurally similar but lacks the dimethylamine group.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Another related compound with three brominated tetramethylphenyl groups bonded to a boron atom.
Uniqueness
4-bromo-N,N,2,3,5,6-hexamethylaniline is unique due to the presence of both bromine and dimethylamine substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H18BrN |
|---|---|
分子量 |
256.18g/mol |
IUPAC 名称 |
4-bromo-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-7-9(3)12(14(5)6)10(4)8(2)11(7)13/h1-6H3 |
InChI 键 |
ORXQWZWZOYNSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
规范 SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)
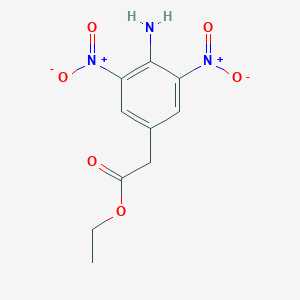
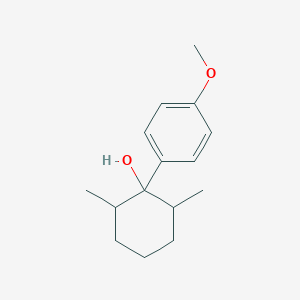
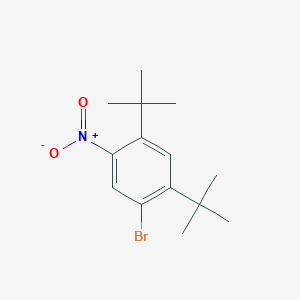
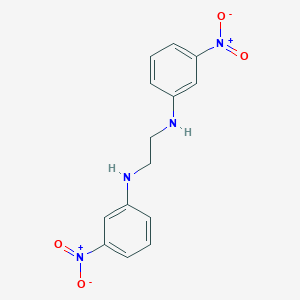
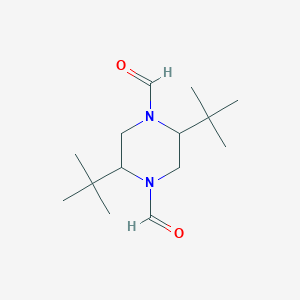

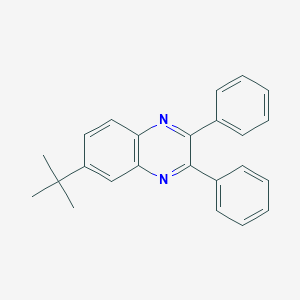
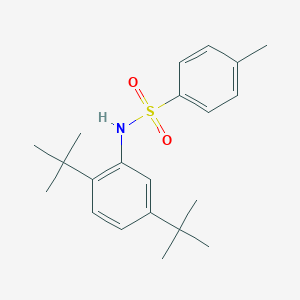
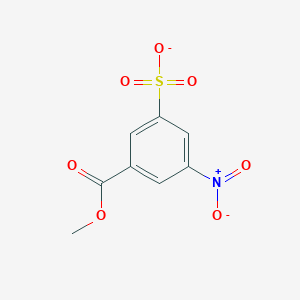
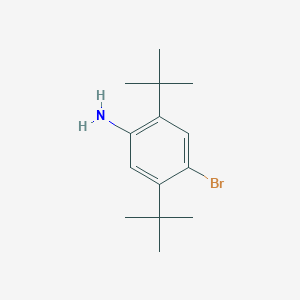
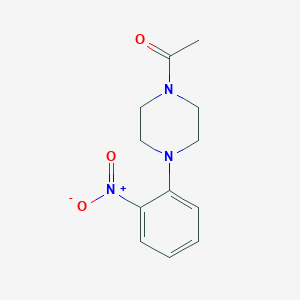
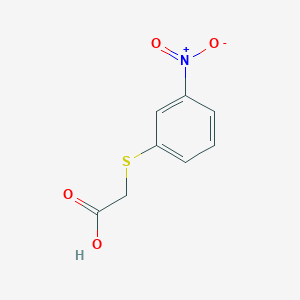
![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
